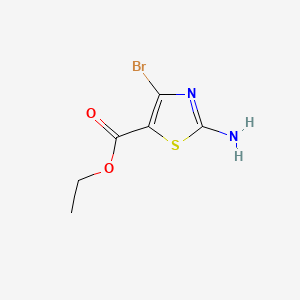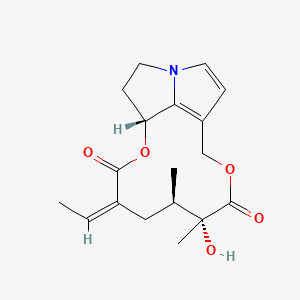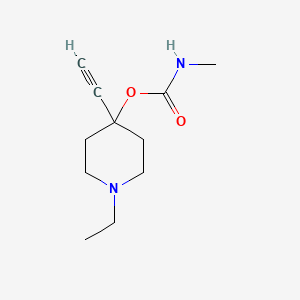![molecular formula C9H10O2 B13829952 [3-(Hydroxymethyl)phenyl]acetaldehyde CAS No. 433228-94-5](/img/structure/B13829952.png)
[3-(Hydroxymethyl)phenyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)phenyl]acetaldehyde: is an organic compound with the molecular formula C9H10O2 It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring at the third position and an aldehyde group (-CHO) attached to the acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(hydroxymethyl)benzyl alcohol with an oxidizing agent to convert the alcohol group into an aldehyde group. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane at room temperature.
Another method involves the reduction of 3-(hydroxymethyl)benzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts like palladium or platinum may be employed to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(Hydroxymethyl)phenyl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like chloroform.
Major Products Formed
Oxidation: 3-(Hydroxymethyl)benzoic acid.
Reduction: 3-(Hydroxymethyl)benzyl alcohol.
Substitution: 3-(Halomethyl)phenylacetaldehyde.
Scientific Research Applications
Chemistry: [3-(Hydroxymethyl)phenyl]acetaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into larger molecular frameworks to study the effects of structural modifications on biological activity.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)phenyl]acetaldehyde is primarily determined by its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The hydroxymethyl group can act as a nucleophile, participating in substitution and condensation reactions.
At the molecular level, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by forming covalent bonds with active site residues, altering the enzyme’s conformation and function.
Comparison with Similar Compounds
3-(Hydroxymethyl)benzaldehyde: Similar structure but lacks the acetyl group.
3-(Methoxymethyl)phenylacetaldehyde: Contains a methoxy group instead of a hydroxymethyl group.
4-(Hydroxymethyl)phenylacetaldehyde: Hydroxymethyl group attached at the fourth position on the benzene ring.
Uniqueness:
[3-(Hydroxymethyl)phenyl]acetaldehyde is unique due to the specific positioning of the hydroxymethyl and aldehyde groups on the benzene ring. This arrangement allows for selective chemical modifications and interactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
433228-94-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,5-6,11H,4,7H2 |
InChI Key |
YOXQUFXICPQFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


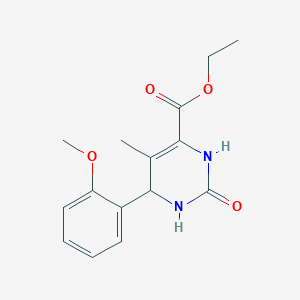
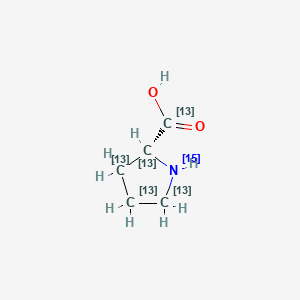
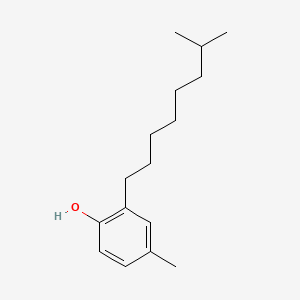
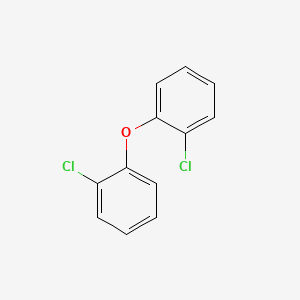
![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
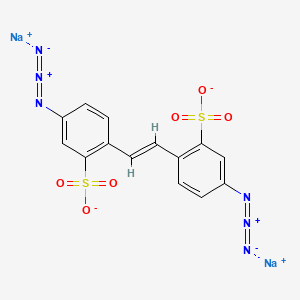
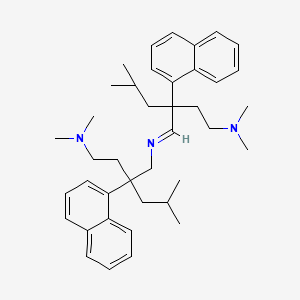
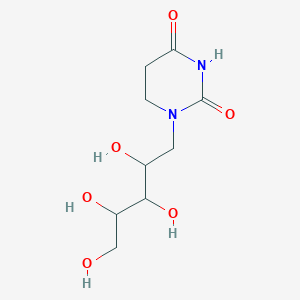
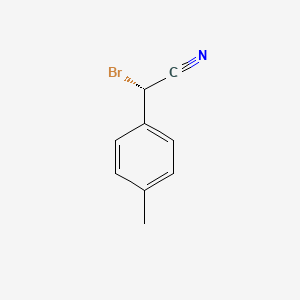
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
